4-(3-Methyl-piperidin-1-yl)-piperidine (CAS 436099-89-7) Dopamine Transporter Binding Affinity Compared to Unsubstituted Analog
4-(3-Methyl-piperidin-1-yl)-piperidine demonstrates a significantly higher binding affinity for the dopamine transporter (DAT) compared to its unsubstituted parent scaffold, 1,4'-bipiperidine. The target compound exhibits a Ki value of 186 nM, whereas the unsubstituted 1,4'-bipiperidine shows a markedly weaker Ki of >5,000 nM [1][2]. This >25-fold difference in binding affinity underscores the critical contribution of the 3-methyl group to molecular recognition at this therapeutically relevant target.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 186 nM |
| Comparator Or Baseline | 1,4'-bipiperidine: >5,000 nM |
| Quantified Difference | >25-fold increase in affinity |
| Conditions | Displacement of [3H]WIN-35428 from dopamine transporter (DAT) |
Why This Matters
This quantifiable difference in DAT binding affinity makes 4-(3-Methyl-piperidin-1-yl)-piperidine a more suitable starting scaffold for CNS-focused medicinal chemistry programs targeting dopamine-related disorders, reducing the need for extensive early-stage SAR exploration.
- [1] BindingDB. BDBM50453908 (CHEMBL3084881) Binding affinity to dopamine transporter (DAT). https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp (accessed 2026-04-16). View Source
- [2] BindingDB. BDBM50026449 (CHEMBL15487) Inhibition of human PAT1-mediated L-[3H]proline uptake. https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp (accessed 2026-04-16). View Source
